Spiro[3.4]octane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175-56-4 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
spiro[3.4]octane |
InChI |
InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2 |
InChI Key |
IWDANOJGJIFBEL-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CCC2 |
Canonical SMILES |
C1CCC2(C1)CCC2 |
Other CAS No. |
175-56-4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
General Strategies for Spiro[3.4]octane Core Construction
The foundational methods for assembling the this compound core often rely on established principles of organic synthesis, including intramolecular cyclization, rearrangement of precursor molecules, and annulation techniques. These strategies provide versatile pathways to the core structure and its derivatives.
Cyclization Approaches
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of this compound and its heterocyclic analogues. This approach typically involves the formation of one of the rings by connecting two ends of a linear precursor that already contains the other ring.
Key cyclization strategies include:
Intramolecular Nucleophilic Substitution: A common method involves a linear precursor with a nucleophile and a leaving group, which react to form the second ring. For instance, the synthesis of 2,6-diazathis compound scaffolds can be achieved through the intramolecular nucleophilic substitution of a linear diamine precursor under basic conditions. vulcanchem.com
[3+2] Cycloaddition: This method has been utilized for creating azathis compound derivatives. For example, the reaction of azomethine ylides with dipolarophiles can yield these spirocycles. researchgate.netresearchgate.net
Domino Cyclization: In some instances, a series of reactions can occur in a single pot to build the spiro framework. A trimethylaluminum-mediated domino cyclization has been used to construct related spiro-linked alkaloids. thieme-connect.com
Rearrangement Reactions of Precursor Structures
Rearrangement reactions offer an alternative pathway to the this compound core, often from bicyclic or other strained precursors. ontosight.ai These reactions can be driven by the release of ring strain or by the formation of a more thermodynamically stable spirocyclic system.
A notable example is the Wolff rearrangement , which can be followed by a cycloaddition to generate 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.com In this process, a diazo ketone loses nitrogen gas in the presence of a rhodium(II) catalyst to form a ketene (B1206846) intermediate, which then undergoes a [2+2] cycloaddition with an alkene. lookchem.com
Annulation Tactics
Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone for constructing the this compound system. This can involve the sequential or concerted formation of two new bonds.
Common annulation strategies include:
Cyclopentane (B165970) Annulation: This can be achieved by reacting ethylenediamine (B42938) derivatives with cyclopropane (B1198618) precursors under basic conditions. vulcanchem.com
Four-Membered Ring Annulation: The smaller ring of the this compound can be formed through methods like [2+2] cycloaddition between an alkene and an aziridine, often catalyzed by transition metals. vulcanchem.com
Radical-Initiated Dearomative Annulation: This strategy has been applied to synthesize CF3-substituted β-aza-spiroindolines from tryptamine-derived isocyanides. acs.org
Advanced Synthetic Routes to this compound Derivatives
More contemporary approaches leverage the power of metal catalysis and cascade reactions to achieve highly efficient and selective syntheses of complex this compound derivatives.
Metal-Catalyzed Oxidative Cascade Reactions
Palladium-catalyzed reactions have proven particularly effective in constructing the this compound framework. A highly selective palladium-catalyzed oxidative cascade reaction can transform dienallenes into spiro[3.4]octenes. nih.gov This process involves the formation of four C-C bonds through a sequence of oxidative C-H activation, double olefin insertion, and carbonylation.
The key steps in this cascade are:
Oxidative C–H activation at the allenylic position.
Double olefin insertion to form the cyclopropane and cyclobutane (B1203170) rings.
Carbonylation to introduce a carboxamide group.
| Catalyst System | Substrate | Product | Key Features |
| Palladium(II) acetate (B1210297) / p-benzoquinone | Dienallene | Spiro[3.4]oct-1-ene-2-carboxamide | High diastereoselectivity, formation of four C-C bonds in one pot. nih.gov |
Electrophilic-Induced Cascade Cyclizations
Electrophilic species can initiate a cascade of cyclization events to form the this compound core. One such method is the bromocation-induced cascade cyclization . clockss.org This approach has been used to synthesize 1,5-dioxathis compound from an unsymmetrical diol. clockss.org The reaction proceeds through a bromonium ion intermediate, which triggers a sequence of 5-endo-dig and 4-exo-trig cyclizations. clockss.org
A plausible mechanism for the formation of 1,5-dioxathis compound involves the following steps:
Generation of a bromonium ion from the alkene moiety of the diol.
Intramolecular attack by one of the hydroxyl groups (5-endo-dig).
Subsequent intramolecular attack by the second hydroxyl group (4-exo-trig) to form the spiro-oxetane. clockss.org
| Reagent | Substrate | Product | Key Features |
| Pyridinium tribromide (PyHBr₃) | Unsymmetrical diol | 1,5-Dioxathis compound | High diastereoselectivity, formation of a spiro-oxetane acetal (B89532). clockss.org |
Ring-Closing Metathesis Strategies for Spirooxetane Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated cyclic compounds, including spirocyclic systems. researchgate.netresearchgate.net This method is particularly effective for creating this compound derivatives that incorporate heteroatoms, such as the 2,5-dioxathis compound scaffold, which serves as a three-dimensional analog of 1,4-dioxane. researchgate.netnih.gov
A common strategy involves a two-step sequence starting from a vinyl oxetanol. researchgate.netnih.gov The first step is an O-alkylation reaction, for instance, a sodium hydride (NaH)-mediated alkylation with methyl 2-(bromomethyl)acrylate. researchgate.netnih.gov This creates a diene precursor suitable for the subsequent RCM reaction. The cyclization is then typically achieved using a second-generation Grubbs' catalyst, which effectively constructs the spirocyclic core, yielding a dihydrofuran carboxylate with reported yields around 70%. researchgate.netnih.govnih.gov Subsequent hydrogenation and functional group manipulations can then provide a variety of this compound-based building blocks on a multi-gram scale. researchgate.netnih.gov
Table 1: RCM Approach to 2,5-Dioxathis compound Derivatives
| Step | Description | Reagents | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | O-Alkylation | Vinyl oxetanol, Methyl 2-(bromomethyl)acrylate, NaH, TBAI | - | Acyclic diene precursor | - | researchgate.net, nih.gov |
| 2 | Ring-Closing Metathesis | Diene precursor | Grubbs' II catalyst | Dihydrofuran carboxylate spirocycle | 70% | researchgate.net, nih.gov |
Stress-Release-Driven Cyclization Methods
Harnessing the high ring strain of small, bicyclic systems provides a potent thermodynamic driving force for constructing more complex molecular architectures. This "stress-release" strategy has been successfully applied to the synthesis of this compound derivatives. A notable example is the scandium-catalyzed spirocyclization of highly strained bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines to produce 6,7-diazaspiro[3.4]octanes. acs.orgx-mol.netmdpi.com
This transformation is initiated by the activation of the BCB with a Lewis acid, such as Sc(OTf)₃, which facilitates the cleavage of the central, highly strained C-C bond. acs.orgresearchgate.net The resulting intermediate reacts with the azomethine imine dipole, triggering a cyclization cascade that rapidly assembles the this compound framework. acs.orgx-mol.netmdpi.comresearchgate.net This method is valued for its ability to create previously inaccessible and highly functionalized spirocycles in a modular fashion. acs.orgx-mol.net The reaction proceeds efficiently, and in some cases, the products can be synthesized on a gram scale and further transformed, highlighting the synthetic utility of this approach. acs.org
Sequential Kinugasa/Conia-ene-Type Reactions
A specialized, two-step sequential reaction combining the Kinugasa reaction with a Conia-ene cyclization provides a practical route to highly functionalized this compound systems. This method has been specifically used for the asymmetric synthesis of 8-methylene-2,6-diazathis compound-1,5-diones, which integrate both β-lactam and γ-lactam rings into a single spirocyclic structure.
The sequence begins with a copper-catalyzed Kinugasa reaction between a nitrone and an N-(prop-2-yn-1-yl)propiolamide. This step forms a β-lactam intermediate. Without isolation, this intermediate undergoes a subsequent thermal Conia-ene-type cyclization, where the terminal alkyne and the newly formed lactam ring react intramolecularly to construct the fused cyclopentane ring, thus completing the this compound skeleton. nih.govrsc.org The process is notable for affording the target spirocycles with high diastereo- and enantioselectivity.
Metal-Catalyzed Oxidative Cyclization of Alkyne Substrates
Palladium-catalyzed oxidative cascade reactions represent a powerful method for rapidly building molecular complexity, including the formation of the this compound core from acyclic precursors. One such strategy transforms dienallenes into spiro[3.4]octene derivatives through a remarkable sequence that forms four C-C bonds in a single operation. rsc.orgnih.gov This reaction typically employs a palladium(II) acetate catalyst with an oxidant like p-benzoquinone (BQ) under a carbon monoxide atmosphere. rsc.orgnih.gov The transformation proceeds with high diastereoselectivity, yielding the spirocyclic product as a single diastereoisomer. rsc.org
In a related approach, a highly selective palladium-catalyzed cascade reaction can convert dienallenes into spiro[3.4]octenes (spirocyclobutenes) through an oxidative process involving the insertion of two olefin units and carbon monoxide. nih.gov Gold-catalyzed reactions have also been developed for the spirocyclization of 1-ene-4,9-diyne esters, which proceed through a complex cascade involving acyloxy migration, Nazarov cyclization, and a final 5-exo-dig cyclization to furnish the azaspiro[4.4]nonenone ring system, a close relative of the this compound framework. nih.gov
Catalytic Cycloalumination Techniques
Catalytic cycloalumination, often referred to as the Dzhemilev reaction, is a highly effective method for creating organoaluminum compounds that serve as versatile intermediates in organic synthesis. This reaction has been successfully applied to the synthesis of this compound derivatives. rsc.orgnih.gov The key transformation involves the reaction of methylenecyclobutane (B73084) with an organoaluminum reagent like triethylaluminum (B1256330) (AlEt₃) catalyzed by a zirconium complex, typically zirconocene (B1252598) dichloride (Cp₂ZrCl₂).
This reaction produces 6-ethyl-6-aluminathis compound as the primary product in high yield. This organoaluminum spirocycle is a valuable intermediate that can be converted, without isolation, into a variety of other this compound derivatives. rsc.orgnih.gov For example, it can be transformed into spiro[3.4]octanol, 6-thiathis compound, and even more complex structures like spirotetrahydroselenophenes fused to a steroid backbone. rsc.orgnih.gov
Table 2: Derivatization via Catalytic Cycloalumination
| Starting Material | Reagents/Catalyst | Intermediate | Subsequent Reaction | Final Product | Reference |
|---|---|---|---|---|---|
| Methylenecyclobutane | AlEt₃, Cp₂ZrCl₂ | 6-Ethyl-6-aluminathis compound | Oxidation (O₂) | Spiro[3.4]octanol | rsc.org, nih.gov |
| Methylenecyclobutane | AlEt₃, Cp₂ZrCl₂ | 6-Ethyl-6-aluminathis compound | Reaction with S | 6-Thiathis compound | rsc.org, nih.gov |
| 3'-methylene-(5α)-spirocholestane-3,1'-cyclobutane | AlEt₃, Cp₂ZrCl₂ | (5α)-spirocholestane-3,1'-(6'-ethyl-6'-aluminathis compound) | Reaction with Se | Spirotetrahydroselenophene derivative |
Methylenation Procedures
While classic methylenation reactions like the Wittig reaction are known for converting ketones to alkenes, related organometallic chemistry involving titanacyclobutanes (precursors to reagents like the Tebbe reagent) can be leveraged to construct the all-carbon quaternary center of azaspiro[3.n]alkanes, including the 2,6-diazathis compound motif.
This approach provides a concise entry to these complex heterocyclic structures. The strategy leverages the reactivity of titanacyclobutanes, formed from precursors like the Tebbe or Petasis reagents, with ketones to build the spirocyclic core. Although these methods are intricate, they represent a modular and more direct route to these valuable scaffolds compared to longer, multi-step syntheses that often start from a pre-existing quaternary carbon fragment.
Elucidation of Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these synthetic methods.
Ring-Closing Metathesis : The widely accepted Chauvin mechanism proceeds through a [2+2] cycloaddition between the alkene substrate and the metal alkylidene catalyst to form a metallacyclobutane intermediate. researchgate.net This intermediate then undergoes a retro-[2+2] cycloelimination to release the new cycloalkene product (the spirocycle) and regenerate a metal alkylidene species that continues the catalytic cycle. The release of volatile ethylene (B1197577) drives the reaction to completion. researchgate.net
Stress-Release-Driven Cyclization : Mechanistic studies propose that the reaction is initiated by the coordination of a Lewis acid catalyst to the substrate, for example, to a carbonyl group on a bicyclo[1.1.0]butane (BCB). acs.orgresearchgate.net This activation facilitates the cleavage of the strained central bond, leading to a cationic or zwitterionic intermediate. acs.org This intermediate then undergoes nucleophilic addition to a reaction partner, followed by a final ring-closing step to furnish the this compound product and regenerate the catalyst. acs.orgresearchgate.net
Sequential Kinugasa/Conia-ene-Type Reactions : The mechanism of the initial Kinugasa reaction has been shown to be more complex than a simple cycloaddition. Detailed kinetic and computational studies suggest it involves a cascade process beginning with a (3+2) cycloaddition promoted by a bis-copper complex, followed by a (3+2) cycloreversion to generate a key ketene intermediate. The final β-lactam ring is then formed via a (2+2) cycloaddition. The subsequent Conia-ene reaction is a thermally induced intramolecular cyclization.
Metal-Catalyzed Oxidative Cyclization : In the palladium-catalyzed cascade reaction of dienallenes, kinetic isotope effect studies indicate that the allenylic C-H bond cleavage is a partially rate-limiting step. rsc.org This generates a palladacycle intermediate which then undergoes sequential insertion of two olefin units to construct the cyclobutane and cyclopentane rings (or a cyclopropane and cyclobutane in a related reaction), followed by CO insertion to yield the final product. rsc.orgnih.gov
Catalytic Cycloalumination : The mechanism is believed to involve the formation of an intermediate zirconacyclopentane from the reaction of the alkene (methylenecyclobutane) with the Cp₂ZrCl₂ catalyst and the organoaluminum reagent. rsc.org This is followed by a transmetalation step where the zirconium is replaced by aluminum from the excess AlEt₃, leading to the final aluminathis compound product. rsc.org
Investigation of Transient Intermediates
The synthesis of this compound derivatives often proceeds through highly reactive, short-lived intermediates. Elucidating the structure and behavior of these transient species is fundamental to understanding the reaction mechanism.
One prominent example is the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) to form 6,7-diazaspiro[3.4]octanes. rsc.orgnih.gov Mechanistic experiments suggest a pathway involving a series of cationic intermediates. The proposed mechanism is initiated by the coordination of a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), to a carbonyl group on a pyrazole (B372694) amide-substituted BCB. rsc.orgnih.gov This activation leads to the formation of a key cationic intermediate. The reaction then proceeds through nucleophilic addition and subsequent substitution to yield the final diazathis compound product. rsc.orgnih.gov
The proposed sequence of key transient intermediates in this process is detailed below:
| Intermediate | Description | Role in Mechanism |
| Cationic Intermediate I | Formed by the coordination of the Lewis acid catalyst (Sc(OTf)₃) to the carbonyl group of the starting material. | Activates the substrate for the subsequent steps. rsc.orgnih.gov |
| Intermediate II | Generated after the elimination from Intermediate I. | Acts as a key species for the nucleophilic addition. rsc.orgnih.gov |
| Intermediate III | Formed during the nucleophilic addition of Intermediate II to a C,N-cyclic azomethine imine. | Represents the crucial bond-forming step creating the initial spiro-framework. rsc.orgnih.gov |
| Intermediate IV | Results from the addition across the dipole. | This key intermediate undergoes a final intramolecular substitution to form the stable spiro-ring system. rsc.orgnih.gov |
Another synthetic approach, the palladium-catalyzed oxidative cascade reaction to form spiro[3.4]octenes, involves a different set of intermediates. This reaction transforms dienallenes into the spiro[3.4]octene core through a sequence of C-C bond-forming steps. The key transient species in this pathway is a palladacycle intermediate, which is generated following an initial C-H bond activation. This palladacycle then undergoes sequential insertions of olefin groups to construct the cyclopropane and cyclobutane rings of the spiro-system.
Kinetic and Mechanistic Pathway Analyses
Kinetic studies and pathway analyses provide quantitative insights into the reaction rates and the sequence of bond-forming events. These analyses are critical for optimizing reaction conditions and controlling product formation.
Key Steps in the Pd-Catalyzed Cascade:
Oxidative C-H Activation: The partially rate-limiting step where the palladium catalyst activates an allenylic C-H bond.
First Olefin Insertion: Forms the cyclopropane ring.
Second Olefin Insertion: Constructs the adjoining cyclobutane moiety, completing the spiro[3.4] framework.
Carbonylation: A final insertion of carbon monoxide to introduce a carboxamide group.
Similarly, in the synthesis of 1,5-dioxathis compound via a bromocation-induced cascade cyclization, the mechanistic pathway dictates the final product structure. clockss.org The reaction of an unsymmetrical diol is initiated by a bromocation, which leads to a cascade of ring-closing events. The observed regioselectivity, where only one of the two possible spiro-oxetane products is formed, is explained by the specific pathway followed. The mechanism proceeds through a kinetically controlled 5-endo-dig cyclization followed by a 4-exo-trig cyclization. clockss.org This pathway selectivity is essential for producing the desired isomer exclusively.
Thermodynamic data for related this compound derivatives also provide insight into their stability. For instance, this compound-2-carboxylic acid derivatives have shown Gibbs free energy of activation (ΔG°) values of approximately +25 kJ/mol for ring-opening reactions, highlighting the inherent strain within the spirocyclic system.
| Synthetic Route | Key Mechanistic Feature | Analytical Finding |
| Pd-Catalyzed Cascade | Oxidative C-H Activation | Kinetic Isotope Effect (kH/kD) of 2.1, indicating a partially rate-limiting step. |
| Strain-Release Spirocyclization | Lewis Acid Catalysis | Reaction proceeds through a series of proposed cationic intermediates (I-IV). rsc.orgnih.gov |
| Bromocation-Induced Cyclization | Cascade Reaction | Pathway proceeds via a selective 5-endo-dig followed by a 4-exo-trig cyclization. clockss.org |
Structural Characteristics and Conformational Analysis
Molecular Architecture of the Spiro[3.4]octane System
Definition of the Spiro Carbon and Ring Fusion
The defining feature of this compound is the spiro carbon, a quaternary carbon atom that serves as the single point of connection for the cyclobutane (B1203170) and cyclopentane (B165970) rings. This type of fusion, known as spiro fusion, is distinct from the shared edge of fused ring systems (like decalin) or the bridgehead carbons of bridged systems. The two rings are perpendicular to each other, a geometric constraint imposed by the tetrahedral nature of the spiro carbon.
Three-Dimensional Topology and Structural Rigidity
The spirocyclic nature of this compound imparts a high degree of structural rigidity. Unlike simple cycloalkanes that can undergo various conformational changes, the movement of the rings in this compound is significantly restricted. The perpendicular orientation of the two rings creates a well-defined and relatively inflexible three-dimensional structure.
To alleviate some of the inherent ring strain, both the cyclobutane and cyclopentane rings in this compound adopt non-planar conformations. The cyclobutane ring typically exhibits a puckered or bent conformation. The cyclopentane ring is known to exist in two primary non-planar conformations: the "envelope" (with four carbons in a plane and one out of plane) and the "twist" or "half-chair" (with three carbons in a plane and two displaced on opposite sides). In this compound, the cyclopentane ring is expected to adopt one of these puckered conformations to minimize torsional strain. The specific conformational preferences and the dynamics of interconversion are influenced by the constraints of the spiro fusion.
Ring Strain Energy in this compound and its Derivatives
The presence of small rings in the this compound structure leads to considerable ring strain, a form of potential energy that influences its stability and reactivity. This strain is a combination of angle strain and torsional strain.
Theoretical Quantification of Ring Strain Energy
The total strain energy of a cycloalkane can be quantified by comparing its experimental heat of formation with a theoretical strain-free value derived from acyclic alkanes. For spiroalkanes, the total strain energy is often considered to be approximately the sum of the strain energies of its constituent rings. The strain energy of cyclobutane is approximately 26.4 kcal/mol, and for cyclopentane, it is about 6.5 kcal/mol. Therefore, the total strain energy for this compound can be estimated to be around 32.9 kcal/mol. However, this additivity principle is not always exact, as the spiro fusion itself can introduce additional strain.
Computational methods, such as molecular mechanics and ab initio calculations, provide a more precise way to determine the strain energy. These calculations can account for the subtle electronic and steric interactions that arise from the unique geometry of the spirocyclic system.
Steric Strain Associated with the Fused Ring System
Steric strain in this compound arises from non-bonded interactions between atoms that are forced into close proximity. The rigid, perpendicular arrangement of the two rings minimizes transannular interactions (interactions across the rings). However, the puckering of the rings, while reducing torsional strain, can lead to some steric hindrance between adjacent hydrogen atoms. The specific conformation adopted by each ring represents a balance between minimizing angle strain, torsional strain, and steric interactions.
Comparative Analysis of Strain with Other Spiroalkanes
| Compound | Constituent Rings | Approximate Total Strain Energy (kcal/mol) |
|---|---|---|
| Spiro[2.2]pentane | Cyclopropane (B1198618), Cyclopropane | 55.0 |
| Spiro[2.3]hexane | Cyclopropane, Cyclobutane | 53.9 |
| This compound | Cyclobutane, Cyclopentane | ~32.9 (estimated) |
| Spiro[3.3]heptane | Cyclobutane, Cyclobutane | 52.8 |
| Spiro[4.5]decane | Cyclopentane, Cyclohexane | ~6.5 |
| Spiro[5.5]undecane | Cyclohexane, Cyclohexane | Very low (~0) |
Conformational Dynamics and Preferred Geometries
The conformational analysis of this compound involves understanding the puckering of the cyclobutane and cyclopentane rings and the dynamics of their interconversion.
The cyclobutane ring is known to adopt a puckered (non-planar) conformation to alleviate torsional strain. This puckering can be described by a "butterfly" motion where one of the diagonals is creased. The barrier to this ring inversion is generally low in unsubstituted cyclobutane. In this compound, the spiro-fusion would likely influence the degree of puckering and the energy barrier associated with this dynamic process.
The cyclopentane ring is also non-planar and exhibits a dynamic process of pseudorotation, interconverting between various envelope and twist conformations. In an envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The energy differences between these conformations in unsubstituted cyclopentane are very small, leading to a highly flexible ring. The attachment of the cyclobutane ring at the spiro center would impose constraints on this pseudorotational circuit, likely favoring specific conformations.
To provide quantitative data, as would be expected in a detailed research article, specific studies would need to be conducted. Below is a hypothetical representation of the type of data that such studies would generate.
Hypothetical Conformational Energy Data for this compound
| Conformer | Ring Conformations | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| A | Cyclobutane (puckered), Cyclopentane (envelope) | 0.00 | C1-C2-C3-C4, C5-C6-C7-C8 |
| B | Cyclobutane (puckered), Cyclopentane (twist) | Value | Value, Value |
Hypothetical Ring Puckering Parameters for this compound
| Ring | Puckering Amplitude (Å) | Pseudorotation Phase Angle (°) |
|---|---|---|
| Cyclobutane | Value | N/A |
Detailed research, likely involving ab initio or density functional theory (DFT) calculations, would be necessary to populate such tables with accurate values. These computational methods could map the potential energy surface of this compound, identifying the minimum energy conformations and the transition states connecting them, thereby providing insights into the barriers for conformational interconversion.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Spiro[3.4]octane Systems
A variety of quantum chemical methods have been employed to elucidate the properties of this compound and its isomers. These computational techniques range from computationally intensive ab initio methods to more efficient semi-empirical and density functional theory approaches.
Density Functional Theory (DFT) has been a valuable tool for investigating the energetics and stability of C8H14 isomers, including this compound. Studies utilizing the B3LYP functional have calculated the relative stabilities of various bicyclic and spirocyclic C8H14 structures. atlantis-press.comresearchgate.net In these computational analyses, this compound is found to be less stable than several of its bridged and fused-ring isomers. atlantis-press.comresearchgate.net
For instance, a comparative study of fifteen C8H14 isomers found that this compound has a relative energy of 20.44 kcal/mol higher than the most stable isomer, bicyclo[3.2.1]octane. atlantis-press.comresearchgate.net This indicates the significant ring strain inherent in the this compound framework compared to other structural arrangements. DFT calculations have also been instrumental in studying the reactivity of derivatives like spiro[3.4]octa-5,7-diene, where the method predicts a dramatically enhanced Diels-Alder reactivity due to spirocyclization. researchgate.net
| Isomer | Structure Type | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| cis-Octahydropentalene | Fused | 0.24 |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
| trans-Octahydropentalene | Fused | 8.14 |
| This compound | Spiro | 20.44 |
| Spiro[2.5]octane | Spiro | 22.40 |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), which are based on first principles without empirical parameterization, have also been applied to the study of this compound and its isomers. researchgate.net These methods provide a foundational understanding of the electronic structure and are often used in conjunction with DFT for more comprehensive analyses. Initial geometry optimizations of C8H14 isomers have been performed using HF theory, followed by more advanced calculations to locate energy minima and determine relative stabilities. researchgate.net These ab initio approaches confirm the findings from DFT, highlighting the relative instability of the this compound structure due to ring strain. researchgate.net
Extended Hückel molecular orbital (EHMO) calculations have played a crucial role in the early theoretical analysis of this compound and its unsaturated derivatives. researchgate.netresearchgate.net These calculations were instrumental in interpreting the photoelectron spectra of these compounds. researchgate.netresearchgate.net The assignments of the spectral bands, which correspond to the ionization energies of molecular orbitals, were found to be in "satisfactory agreement" with the results from Extended Hückel calculations. researchgate.netresearchgate.net This agreement provided early validation for the theoretical models describing the electronic structure and orbital interactions within the this compound system. researchgate.netresearchgate.net Specifically, EHMO theory helped to identify and characterize the interaction between the Walsh orbitals of the cyclobutane (B1203170) ring and the π-orbitals of the cyclopentadiene (B3395910) or cyclopentene (B43876) rings in unsaturated analogues. researchgate.net
Semi-empirical molecular orbital methods, which use parameters derived from experimental data to simplify calculations, have been effectively applied to the study of this compound systems. Methods like Austin Model 1 (AM1) have been used for initial geometry optimizations of C8H14 isomers before applying more rigorous DFT and ab initio calculations. researchgate.net
Furthermore, early analysis of the photoelectron spectrum of this compound and its derivatives was based on a qualitative Zero Differential Overlap (ZDO)-molecular orbital model. researchgate.netresearchgate.net This semi-empirical approach provided the initial framework for assigning the observed ionization potentials to specific molecular orbitals, particularly the Walsh orbitals of the cyclobutane ring and their combinations with π-orbitals in related unsaturated systems. researchgate.netresearchgate.net
Analysis of Electronic Structure and Orbital Interactions
The defining feature of this compound's electronic structure is the presence of high-energy Walsh orbitals associated with the strained cyclobutane ring. The interaction of these orbitals with adjacent ring systems in derivatives of this compound has been a primary focus of theoretical and experimental studies.
The study of the photoelectron spectra of this compound and its unsaturated analogues, spiro[3.4]octene-5 and spiro[3.4]octa-5,7-diene, has provided direct evidence of orbital interactions. researchgate.netroyalsocietypublishing.org In the saturated this compound, the highest occupied molecular orbitals (HOMOs) are the Walsh orbitals of the cyclobutane ring. researchgate.net This is confirmed by its first ionization energy of 9.45 eV, as determined by photoelectron spectroscopy. nist.gov
In the unsaturated derivatives, a significant conjugative interaction is observed between the Walsh orbitals of the cyclobutane ring and the π-orbitals of the five-membered ring. researchgate.netresearchgate.net This interaction leads to the formation of new linear combinations of orbitals. Theoretical analysis, supported by Extended Hückel calculations, revealed a large interaction between the π and Walsh-e-orbitals in spiro[3.4]octene-5 and spiro[3.4]octa-5,7-diene. researchgate.net The magnitude of this interaction is indicated by a resonance integral (β) of approximately -2 eV, which is comparable to the conjugative interaction between the two double bonds in butadiene. researchgate.net This spiroconjugation is a key factor influencing the electronic properties and reactivity of unsaturated this compound systems. researchgate.net
| Compound | Ionization Energy (eV) | Assigned Orbitals |
|---|---|---|
| This compound | 9.45 nist.gov | Walsh Orbitals (cyclobutane) researchgate.net |
| Spiro[3.4]octene-5 | 8.83 | Linear combination of π and Walsh orbitals researchgate.net |
| Spiro[3.4]octa-5,7-diene | 8.16 | Linear combination of π and Walsh orbitals researchgate.net |
Correlation with Photoelectron Spectroscopy Data
Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules by measuring the ionization energies of their electrons. Theoretical calculations are crucial for interpreting and assigning the bands observed in the photoelectron spectra of complex molecules like this compound.
The photoelectron spectrum of this compound has been recorded and analyzed. researchgate.netresearchgate.net The first bands in the spectrum are correlated with orbitals that are linear combinations of Walsh orbitals from the cyclobutane ring and the σ-orbitals of the cyclopentane (B165970) ring. researchgate.netresearchgate.net The assignment of these bands is supported by qualitative Zero-Differential Overlap (ZDO) models and extended Hückel calculations. researchgate.netresearchgate.net These theoretical approaches have shown satisfactory agreement with the experimental data. researchgate.net
One of the key findings from the analysis of the photoelectron spectrum of this compound and related spirocyclic compounds is the nature and extent of the interaction between the orbitals of the constituent rings. researchgate.netresearchgate.net For instance, in derivatives of this compound containing unsaturation, such as spiro[3.4]octene-5 and spiro[3.4]octa-5,7-diene, the interaction between the π-orbitals and the cyclobutane's Walsh orbitals is of a similar magnitude to that observed in spiro[4.4]nonene derivatives. researchgate.netresearchgate.net This interaction is considerably less than that found in homofulvene and fulvene (B1219640) systems. researchgate.netresearchgate.net
The experimentally determined ionization energy for this compound is 9.45 eV, a value obtained through photoelectron spectroscopy. nist.gov This experimental value serves as a benchmark for validating the accuracy of computational methods used to calculate electronic properties.
Thermodynamic Stability and Enthalpies of Formation
Computational chemistry provides a robust framework for assessing the thermodynamic properties of molecules, including their stability and enthalpies of formation. These calculations are particularly useful for comparing isomers and understanding the energetic consequences of structural features.
Relative Stabilities of this compound Isomers
This compound is one of several C8H14 isomers. Theoretical studies have been conducted to determine the relative stabilities of these isomers. atlantis-press.comneuroquantology.com Using Density Functional Theory (DFT) at the B3LYP/6-311G* level, the stabilities of various bicyclic and spirocyclic isomers have been compared. atlantis-press.com
In one such study, this compound (referred to as Iso-IX) was found to be less stable than several other isomers, including the bridged bicyclic compounds bicyclo[3.2.1]octane (the most stable isomer) and bicyclo[2.2.2]octane, as well as the fused bicyclic isomer cis-octahydropentalene. atlantis-press.com The relative energy of this compound was calculated to be 20.44 kcal/mol higher than the most stable isomer. atlantis-press.com It was, however, found to be more stable than spiro[2.5]octane, which had a relative energy of 22.40 kcal/mol. atlantis-press.com Another study also identified this compound as being among the less stable C8H14 isomers. neuroquantology.com
The relative stabilities of these isomers are influenced by factors such as ring strain and the spatial arrangement of the atoms. The fused bicyclic rings with cis-configurations are generally found to be more stable than their trans counterparts. atlantis-press.com
| Isomer | Type | Relative Energy (kcal/mol) |
| Bicyclo[3.2.1]octane | Bridged | 0.00 |
| cis-Octahydropentalene | Fused | 0.24 |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
| This compound | Spiro | 20.44 |
| Spiro[2.5]octane | Spiro | 22.40 |
| Data from a comparative study of C8H14 isomers using B3LYP/6-311G level of theory.* atlantis-press.com |
Theoretical Assessment of Strain Energies and Enthalpies
The inherent strain in the cyclic framework of this compound is a key determinant of its thermodynamic properties. Computational methods allow for the quantification of this strain energy. Strain energy is typically determined by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound.
A procedure for directly computing hydrocarbon strain energies using computational group equivalents has been developed. mdpi.comresearchgate.net This method provides a conceptually direct way to obtain strain energies from a single electronic structure calculation. mdpi.com While specific strain energy values for this compound were not the central focus of these particular studies, the methodology is applicable to such spiroalkanes. For comparison, the strain energy of spiro[3.3]heptane (incorrectly named spiro[3.3]octane in the source, but contextually referring to the C7 compound) was found to be close to the sum of the strain energies of two cyclobutane rings. mdpi.com
Theoretical methods like G3(MP2) have been shown to accurately calculate heats of formation (ΔHf) for various hydrocarbons, including spirocyclic systems. uu.nl For instance, the calculated ΔHf for spirohexane (B13737976) is in good agreement with the experimental value. uu.nl These high-level calculations provide reliable thermochemical data that can be used to assess the stability and reactivity of molecules like this compound.
Molecular Mechanics Simulations
Molecular mechanics simulations are a class of computational methods that use classical mechanics to model the behavior of molecules. These simulations are particularly well-suited for studying the conformational preferences and dynamics of flexible molecules. While specific, in-depth molecular dynamics studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of these simulations are widely applied to related systems.
For instance, molecular dynamics (MD) simulations are used to model ring puckering and transitions between different conformations in spirocyclic systems. These simulations can provide insights into the flexibility of the cyclobutane and cyclopentane rings in this compound and how their movements are coupled. Furthermore, computational modeling, including molecular dynamics, is a suggested approach for optimizing the pharmacokinetic profiles of derivatives of this compound in drug discovery contexts. vulcanchem.com This highlights the utility of such simulations in understanding how the this compound scaffold can influence molecular interactions and behavior in larger, more complex systems.
Reactivity and Reaction Dynamics
Influence of Spirocyclic Architecture on Chemical Reactivity
The spiro center in spiro[3.4]octane, a quaternary carbon atom shared by the four- and five-membered rings, creates a rigid molecular scaffold. The reactivity of this compound is largely dominated by the chemical properties of the cyclobutane (B1203170) ring, which possesses considerable ring strain.
The cyclobutane ring in this compound is characterized by significant angle and torsional strain, making it more reactive than its acyclic or larger-ring counterparts. The internal bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing hydrogen atoms, elevates the ground-state energy of the molecule. wikipedia.org Consequently, reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable, as they relieve this inherent strain. nih.govnih.gov
The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org While the specific strain energy for this compound is not widely reported, studies on related spiroalkanes, such as spiro[3.3]heptane, show that the strain energy is roughly additive of the constituent rings. mdpi.com This high strain energy is a key driver for the reactivity of the this compound framework, predisposing it to reactions that can alleviate this instability. nih.govnih.gov
| Compound | Ring Size(s) | Total Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane (B165970) | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
This table presents the approximate ring strain energies for common cycloalkanes to provide context for the strain within the this compound structure. wikipedia.org
Ring-Opening Reactions of this compound Derivatives
The strain inherent in the cyclobutane portion of this compound derivatives makes them susceptible to ring-opening reactions under various conditions. These reactions are typically driven by the thermodynamic benefit of releasing the ring strain.
For derivatives of this compound, ring-opening can be initiated by heat, light, or chemical reagents, particularly under acidic conditions which promote the cleavage of a C-C bond via a carbocationic intermediate. The thermodynamics of such a process would be governed by the stability of the resulting intermediate and the relief of ring strain. For example, the acid-catalyzed ring-opening of a cyclobutane ring typically proceeds through a transition state leading to a more stable carbocation, with the release of strain energy contributing to a favorable enthalpy change (ΔH). arxiv.org
Functional Group Transformations and Derivatization Reactions
The this compound skeleton can be functionalized and further elaborated through a variety of organic reactions. The presence of the strained ring can sometimes influence the outcome of these transformations.
The oxidation of functional groups on the this compound framework is a key method for its derivatization. A notable example is the oxidation of a cyclic ketone, such as spiro[3.4]octan-5-one. The Baeyer-Villiger oxidation, which converts a ketone to an ester (or a lactone in the case of cyclic ketones), is a relevant transformation. wikipedia.orgnih.gov
In the Baeyer-Villiger oxidation of spiro[3.4]octan-5-one with a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), an oxygen atom is inserted adjacent to the carbonyl group. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. In this case, the spiro carbon is quaternary, and the other adjacent carbon is secondary. Therefore, the migration of the more substituted spiro carbon would be expected, leading to the formation of a lactone where the oxygen atom is inserted between the carbonyl carbon and the spiro center. organic-chemistry.org
| Starting Material | Reagent | Expected Major Product | Reaction Type |
| Spiro[3.4]octan-5-one | m-CPBA | 1-Oxa-spiro[4.4]nonan-2-one | Baeyer-Villiger Oxidation |
Functional groups on the this compound core can be readily reduced using standard methodologies. For instance, the carbonyl group of spiro[3.4]octan-5-one can be reduced to a secondary alcohol, spiro[3.4]octan-5-ol. This can be achieved with common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ibchem.comlibretexts.org
Catalytic hydrogenation is another important reduction method, particularly for the reduction of carbon-carbon double bonds in unsaturated derivatives of this compound. For example, a spiro[3.4]octene derivative can be hydrogenated to the corresponding saturated this compound using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. dicp.ac.cn
| Functional Group | Reagent(s) | Product Functional Group |
| Ketone (e.g., in Spiro[3.4]octan-5-one) | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Alkene (e.g., in a Spiro[3.4]octene) | H₂, Pd/C | Alkane |
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a fundamental class of reactions in organic chemistry, particularly for compounds containing carbonyl groups. In the context of this compound, derivatives such as spiro[3.4]octan-5-one are key substrates for such transformations. The electrophilic carbonyl carbon in these ketones is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The stereochemical outcome of nucleophilic additions to cyclic ketones is often influenced by the steric hindrance around the carbonyl group. In the case of spiro[3.4]octanones, the approach of the nucleophile can be directed by the orientation of the adjacent spiro-fused ring.
Common nucleophilic addition reactions involving spiro[3.4]octanone derivatives include reactions with organometallic reagents (e.g., Grignard reagents), hydride reductions, and the Wittig reaction.
Grignard Reaction: The addition of Grignard reagents, such as methylmagnesium bromide, to spiro[3.4]octan-5-one results in the formation of a tertiary alcohol. The reaction proceeds through the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.
Reduction with Sodium Borohydride: The reduction of spiro[3.4]octan-6-one with a mild reducing agent like sodium borohydride (NaBH4) yields the corresponding secondary alcohol, spiro[3.4]octan-6-ol. The hydride ion (H⁻) from the borohydride acts as the nucleophile.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. The reaction of spiro[3.4]octan-5-one with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), leads to the formation of an exocyclic double bond, yielding 5-methylenethis compound.
| Substrate | Nucleophile/Reagent | Product | Reaction Type |
|---|---|---|---|
| Spiro[3.4]octan-5-one | Methylmagnesium bromide (CH₃MgBr) | 5-Methylspiro[3.4]octan-5-ol | Grignard Reaction |
| Spiro[3.4]octan-6-one | Sodium borohydride (NaBH₄) | Spiro[3.4]octan-6-ol | Hydride Reduction |
| Spiro[3.4]octan-5-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-Methylenethis compound | Wittig Reaction |
Catalytic Reactions Involving this compound Scaffolds
The strained nature of the this compound framework also makes it a substrate for various catalytic reactions, which can lead to ring-opening, rearrangement, or functionalization. These reactions are often mediated by transition metal catalysts and can provide pathways to more complex molecular architectures.
Catalytic Hydrogenation: Unsaturated derivatives of this compound, such as spiro[3.4]octa-5,7-diene, can undergo catalytic hydrogenation to produce the fully saturated this compound. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The hydrogenation proceeds in a stepwise manner, first reducing one double bond and then the other.
Catalytic Reforming: In the context of petroleum chemistry, catalytic reforming is a process used to increase the octane (B31449) number of hydrocarbons. wikipedia.orgnefthim.comyoutube.compsu.edu While not a reaction performed in isolation on pure this compound in a laboratory synthesis setting, spiroalkanes, in general, can be subject to reforming conditions. These conditions typically involve high temperatures and pressures over a platinum-based catalyst. The reactions can include dehydrogenation to form aromatic compounds and isomerization or cracking of the cycloalkane rings. wikipedia.orgnefthim.comyoutube.compsu.edu
Transition Metal-Catalyzed Cross-Coupling Reactions: While specific examples directly involving the this compound core as a coupling partner are not extensively documented in readily available literature, the principles of modern catalytic cross-coupling reactions, such as those catalyzed by palladium or rhodium, could potentially be applied to functionalized this compound derivatives. For instance, a halogenated this compound could theoretically participate in Suzuki, Heck, or Sonogashira coupling reactions to introduce new carbon-carbon bonds.
| Substrate | Catalyst/Reagents | Product | Reaction Type |
|---|---|---|---|
| Spiro[3.4]octa-5,7-diene | H₂, Pd/C | This compound | Catalytic Hydrogenation |
| This compound | Pt catalyst, high T/P | Aromatic and isomerized products | Catalytic Reforming (Illustrative) |
Stereochemistry and Chiral Aspects
Chirality in Spiro[3.4]octane Systems
The spiro carbon atom in a this compound system can be a chiral center, even if it is not bonded to four different individual substituents in the classical sense. wikipedia.orgcambridgescholars.com For chirality to be conferred by the spiroatom, the pathways around the two rings must be different when viewed from the spiro center. If the substituents on either ring break the plane of symmetry that would otherwise render the molecule achiral, the spiroatom becomes a stereocenter. wikipedia.orgyoutube.com
For an unsubstituted this compound, the spiro carbon is not chiral due to the presence of a C2 axis of symmetry. cambridgescholars.com However, appropriate substitution on the rings can lead to the spiroatom becoming a chiral center. The Cahn-Ingold-Prelog (CIP) rules are used to assign the configuration (R or S) to such a stereogenic spiro center. yale.eduyale.eduiupac.org The two ring segments originating from the spiro carbon are treated as the substituents, and their priorities are determined by traversing each ring atom by atom. yale.eduyale.edu
Axial chirality is a common feature in appropriately substituted spiro compounds, including the this compound system. This type of chirality arises from the non-planar arrangement of groups around a chirality axis. qmul.ac.ukstackexchange.com In this compound, the axis of chirality passes through the spiro carbon and is defined by the perpendicular planes of the two rings. youtube.com
For axial chirality to be present, the substitution pattern on the rings must be such that the molecule as a whole lacks a plane of symmetry and a center of inversion. stackexchange.com This is analogous to the chirality observed in allenes. youtube.com For example, a 2,6-disubstituted spiro[3.3]heptane can exhibit axial chirality. yale.edu The assignment of the stereochemical descriptor for axial chirality (M for minus or P for plus, or alternatively R_a or S_a according to IUPAC) is determined by the spatial arrangement of the substituents. yale.edustackexchange.com
Stereoselective Synthesis of this compound Derivatives
The construction of stereochemically defined this compound derivatives is a significant challenge in synthetic organic chemistry. Both diastereoselective and enantioselective methods have been developed to control the formation of the desired stereoisomers.
Diastereoselective synthesis of this compound derivatives often relies on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of a reaction. Chiral auxiliaries are also commonly employed to induce diastereoselectivity.
One notable approach involves the diastereoselective addition of a nucleophile to a chiral sulfinylimine. For instance, the addition of the ethyl cyclobutanecarboxylate (B8599542) anion to an N-tert-butanesulfinyl imine proceeds with high diastereoselectivity to form a precursor to 1-phenyl-2-azathis compound. beilstein-journals.org The stereochemical outcome is rationalized by the steric influence of the bulky tert-butyl group on the sulfinamide, which directs the nucleophilic attack to the less hindered face of the imine. beilstein-journals.org
Another strategy involves domino or cascade reactions. The cycloaddition of N-phenacylbenzothiazolium bromides with 3-methyleneoxindoles can afford functionalized spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] with high diastereoselectivity. rsc.org Similarly, highly functionalized spiro-indeno[1,2-b]quinoxaline heterocyclic hybrids have been synthesized with a high level of regio- and diastereoselectivity. mdpi.com
| Reaction Type | Substrates | Key Features | Diastereoselectivity (dr) | Ref |
| Nucleophilic Addition | Ethyl cyclobutanecarboxylate anion, N-tert-butanesulfinyl imine | Chiral auxiliary-controlled addition | High | beilstein-journals.org |
| Domino Cycloaddition | N-phenacylbenzothiazolium bromides, 3-methyleneoxindoles | High diastereoselectivity | Good to high | rsc.org |
| [3+2] and [3+3] Aza-annulation | α-Ketolactones/lactams | Creation of three new stereocenters | Excellent | researchgate.net |
This table presents selected examples of diastereoselective syntheses of spiro compounds, including those with the this compound framework.
The enantioselective synthesis of this compound derivatives is crucial for applications in medicinal chemistry and materials science. acs.org This has been achieved through various catalytic methods, including organocatalysis and enzymatic reactions.
Organocatalysis, particularly through the combination of aminocatalysis and transition-metal catalysis, has emerged as a powerful tool for constructing chiral spirocyclic systems. nih.gov For example, the cascade reaction between α,β-unsaturated aldehydes and isoxazolones, under the synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst, provides access to chiral spiroisoxazolone derivatives with high enantioselectivity (up to 99% ee). acs.org Chiral phosphoric acids have also been utilized as catalysts in enantioselective (4+3) cyclizations to produce spiro isoindolinone-oxepine-fused indoles with high yields and enantioselectivities. rsc.org
A two-step sequential process involving a Kinugasa reaction followed by a Conia-ene-type cyclization has been developed for the asymmetric synthesis of 8-methylene-2,6-diazathis compound-1,5-diones, achieving high diastereo- and enantioselectivity. rsc.org Enzymatic synthesis has also proven effective, for instance, in the preparation of tert-butyl (R)-6-amino-2-azathis compound-2-carboxylate.
| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Ref |
| Synergistic Catalysis | Chiral secondary amine / Pd(0) | Spiroisoxazolones | Up to 99% | acs.org |
| Organocatalysis | Chiral Phosphoric Acid | Spiro isoindolinone-oxepine-fused indoles | High | rsc.org |
| Sequential Reaction | Copper-catalyzed Kinugasa reaction | 8-Methylene-2,6-diazathis compound-1,5-diones | High | rsc.org |
| Organocatalysis | Quinidine-derived squaramide | Spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] | Up to 99% | nih.gov |
| Bioreduction | Baker's yeast | Enantiopure spiro yale.eduyale.edunonane-1,6-dione | Up to >99% | researchgate.net |
This table highlights various enantioselective methods for the synthesis of chiral spiro compounds, including derivatives of this compound.
Assignment of Absolute and Relative Configurations
The unambiguous determination of the stereochemistry of this compound derivatives is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
The most definitive method for assigning both relative and absolute configuration is single-crystal X-ray diffraction analysis. beilstein-journals.orgacs.orgnih.govuq.edu.au This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which helps to establish their relative proximity and, therefore, the stereochemical relationship between different parts of the molecule. mdpi.com In some cases, however, NMR data alone may be insufficient for unambiguous assignment, necessitating crystallographic studies. nih.gov
The Cahn-Ingold-Prelog (CIP) priority rules are the standard for designating the absolute configuration of stereocenters (R/S) and chiral axes (P/M or R_a/S_a). iupac.orgqmul.ac.uklibretexts.org For spiro compounds, the CIP rules are applied by considering the ring paths as substituents and comparing them atom by atom until a point of difference is found. yale.eduyale.edu
Application of X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of this compound derivatives in the solid state. This technique provides precise three-dimensional coordinates of atoms within a crystal lattice, offering an unambiguous depiction of molecular geometry, conformation, and intermolecular interactions. researchgate.net
For complex chiral molecules built on a spirocyclic framework, X-ray diffraction is often indispensable for assigning the absolute configuration of multiple stereocenters. nih.gov For instance, in studies of menin-MLL1 inhibitors based on a 1,6-diazathis compound core, X-ray crystallography confirmed that the (R)-enantiomer exhibited superior biological activity due to its optimal spatial alignment within the target's binding site. vulcanchem.com Similarly, the absolute structures of complex spiro compounds like mangrovamide A, which contains a spiro 2-oxindole, have been established through single-crystal X-ray analysis, providing a reference for determining the configuration of related molecules. nih.gov
The structural elucidation of novel spiroisoxazolines has also been accomplished using this method, with the resulting data revealing the crystal system, space group, and the formation of three-dimensional frameworks through various intermolecular hydrogen bonds. researchgate.net In the development of novel monoacylglycerol lipase (B570770) (MAGL) inhibitors, the co-crystal structure of a lead compound with the enzyme was used to design a spiro formation to enhance potency by fixing the active conformation. acs.org The successful synthesis and stereochemical confirmation of these spiro compounds often rely on crystallographic studies. vulcanchem.comacs.org
Table 1: Crystallographic Data for Selected Spiro Compounds
| Compound Class | Crystal System | Space Group | Key Finding | Reference |
|---|---|---|---|---|
| Spiroisoxazoline derivative | Orthorhombic | P2₁2₁2₁ | Determination of absolute configuration and intermolecular interactions. researchgate.net | researchgate.net |
| 1-Methyl-1,6-diazathis compound complex | Not specified | Not specified | Confirmed the superior binding alignment of the (R)-enantiomer. vulcanchem.com | vulcanchem.com |
Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis
While X-ray crystallography provides a static picture of a molecule's solid-state structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for elucidating the relative stereochemistry and predominant conformation of molecules in solution. mdpi.com The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5-6 Å), regardless of whether they are connected by chemical bonds. mdpi.com The intensity of the observed NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, providing crucial distance constraints for conformational analysis. mdpi.comacs.org
In the context of spirocyclic compounds, NOESY is instrumental in determining the relative configuration of substituents and the orientation of the fused rings. mdpi.com For example, NOESY correlations can establish the relative configuration of stereogenic carbons in complex natural products containing spiro-fused rings. nih.gov The analysis of NOESY spectra, often combined with other NMR data like coupling constants, allows chemists to build a detailed model of the molecule's three-dimensional structure in a specific solvent environment. mdpi.com
Table 2: Representative NOESY Correlations and Their Structural Implications
| Interacting Protons | Observed NOE Intensity | Structural Interpretation |
|---|---|---|
| H-2 / H-6 (axial) | Strong | Protons are on the same face of the ring system, indicating a cis relationship. |
| H-2 / H-7 (equatorial) | Weak/Absent | Protons are on opposite faces of the ring system, indicating a trans relationship. |
This spectroscopic technique is particularly valuable because the biological activity of a molecule is determined by its conformation in a physiological (solution) environment. By comparing experimental NOE data with distances derived from computational molecular models, researchers can determine the predominant conformers in solution. mdpi.comresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,6-Diazathis compound |
| Mangrovamide A |
Chemistry of Spiro 3.4 Octane Derivatives and Functionalization
Synthesis and Reactivity of Oxygen-Containing Spiro[3.4]octanes
The incorporation of oxygen atoms into the spiro[3.4]octane skeleton gives rise to a variety of dioxathis compound and oxa-azathis compound systems. These compounds exhibit distinct chemical properties and serve as valuable intermediates in organic synthesis.
1,5-Dioxathis compound Systems
The synthesis of the 1,5-dioxathis compound core, which features a spiro-oxetane acetal (B89532) moiety, has been achieved through innovative cyclization strategies. A notable method involves a bromocation-induced cascade cyclization. clockss.orgcrossref.org This approach utilizes an unsymmetrical diol which, upon treatment with a bromine source, undergoes a sequential 5-endo-dig followed by a 4-exo-trig cyclization. clockss.org This reaction proceeds with a high degree of diastereoselectivity, furnishing the spiro-oxetane in a single, one-pot operation. clockss.orgresearchgate.net The construction of such a strained oxetane (B1205548) nucleus, particularly one containing an acetal, necessitates kinetically controlled reactions to prevent the decomposition of the thermodynamically unstable product. clockss.org
The reactivity of these systems is influenced by the inherent strain of the oxetane ring. While detailed reactivity studies are limited, the presence of the acetal and the strained four-membered ring suggests susceptibility to ring-opening reactions under specific conditions.
2,5-Dioxathis compound Systems
The synthesis of 2,5-dioxathis compound building blocks, which are considered three-dimensional analogs of 1,4-dioxanes, has been successfully developed. nuph.edu.uanuph.edu.uaresearchgate.net A key strategy employed is ring-closing metathesis (RCM) to construct the spiro-oxetane with a tetrahydrofuran (B95107) (THF) core. nuph.edu.uanuph.edu.uaresearchgate.net The synthetic sequence commences with the NaH-mediated O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate in the presence of TBAI. nuph.edu.uanuph.edu.uaresearchgate.net The resulting diene undergoes an RCM reaction using a Grubbs' II catalyst to yield the dihydrofuran carboxylate with good efficiency. nuph.edu.uanuph.edu.uaresearchgate.net
These building blocks can be further functionalized. For instance, hydrogenation of the double bond can be achieved under high pressure using a Pearlman's catalyst to produce the saturated THF-derived carboxylate. nuph.edu.uanuph.edu.uaresearchgate.net This ester can then be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), which in turn can be oxidized to the aldehyde using Dess-Martin periodinane (DMP). nuph.edu.uanuph.edu.ua The alcohol can also be converted to a mesylate, serving as a precursor for amines and bromides. nuph.edu.uanuph.edu.ua
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| Dihydrofuran carboxylate | H₂, 20% Pd(OH)₂/C, 70 atm, 50 °C | Saturated THF-derived carboxylate | - | nuph.edu.ua |
| Saturated THF-derived ester | LiAlH₄ | Corresponding alcohol | 83% | nuph.edu.ua |
| Alcohol | Dess-Martin periodinane (DMP) | Corresponding aldehyde | 51% | nuph.edu.ua |
| Alcohol | MsCl, Et₃N; then NaN₃; then PPh₃, H₂O | Corresponding amine | 50% (over 2 steps) | nuph.edu.ua |
5,8-Dioxathis compound Systems
A variety of functionalized 5,8-dioxathis compound derivatives have been synthesized and their reactivity explored. The core structure is typically formed by the reaction of a substituted cyclobutanone (B123998) with ethylene (B1197577) glycol.
Derivatives such as 2-(bromomethyl)-5,8-dioxathis compound serve as versatile intermediates. The bromomethyl group is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups like hydroxides, alkoxides, and amines. This derivative can be synthesized by the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) and a radical initiator. The reactivity of the bromomethyl group enhances the electrophilicity of the compound, making it a valuable building block for more complex molecules.
Other functionalized derivatives include ketones and carboxylic acids. 5,8-Dioxaspiro[3.4]octan-2-one, for example, undergoes typical ketone reactions such as oxidation, reduction, and substitution. The ketone functionality is prone to nucleophilic addition. The corresponding carboxylic acid derivative, 5,8-dioxathis compound-2-carboxylic acid, offers a site for further derivatization and can enhance the aqueous solubility of the molecule.
| Derivative | Synthesis/Reaction | Reagents/Conditions | Application/Product | Reference |
| 2-(Bromomethyl)-5,8-dioxathis compound | Bromination | N-Bromosuccinimide (NBS), AIBN | Building block for complex heterocycles | |
| 2-(Bromomethyl)-5,8-dioxathis compound | Nucleophilic Substitution | Nucleophiles (e.g., -OH, -OR, -NH₂) | Alcohols, ethers, amines | |
| 5,8-Dioxaspiro[3.4]octan-2-one | Reduction | LiAlH₄ or NaBH₄ | Corresponding alcohol | |
| 5,8-Dioxaspiro[3.4]octan-2-one | Oxidation | Common oxidizing agents | Corresponding oxides |
Oxa-azathis compound Frameworks
Oxa-azathis compound frameworks are of significant interest in medicinal chemistry. Various synthetic routes have been developed to access these structurally diverse modules. For instance, the synthesis of the 1-oxo-2-oxa-5-azathis compound ring system has been achieved using L-proline to prepare an optically active version, and a tandem aldol-lactonization reaction for the racemic form. nih.gov Ruthenium tetroxide oxidation of these compounds yields the corresponding spiro β-lactone γ-lactams. nih.gov
Another example is tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azathis compound-2-carboxylate. vulcanchem.com Its synthesis likely involves the cyclization of a bifunctional precursor to form the this compound core, followed by oxidation to introduce the oxo group, iodomethylation, and protection of the amine. vulcanchem.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a common feature in the synthesis of these frameworks, allowing for controlled functionalization. vulcanchem.com
The synthesis of 2-oxa-5-azathis compound-5-carboxylic acid derivatives has been accomplished through intramolecular cyclization strategies like ring-closing metathesis (RCM) or Mannich-type reactions, followed by functional group manipulations such as oxidation and esterification. vulcanchem.com
Synthesis and Reactivity of Nitrogen-Containing Spiro[3.4]octanes
The introduction of one or more nitrogen atoms into the this compound scaffold leads to aza-spirocyclic compounds with a wide range of applications, particularly in drug discovery.
Monoazathis compound Derivatives
The synthesis of monoazathis compound derivatives like 6-azathis compound has been a focus of research due to their utility as rigid scaffolds. Early synthetic methods relied on annulation reactions to construct the bicyclic core, often using palladium-catalyzed cross-coupling reactions. More recent approaches have focused on developing more efficient and scalable methods. The general synthetic strategy involves fusing a cyclopentane (B165970) ring and an azetidine (B1206935) ring.
The reactivity of 6-azathis compound includes reduction and substitution reactions. The nitrogen atom provides a site for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications.
Diazathis compound Core Structures
Diazaspiro[3.4]octanes are analogues of this compound where two carbon atoms are replaced by nitrogen atoms, creating a heterocyclic system with significant value in drug discovery. vulcanchem.commdpi.com These structures, such as the 2,6- and 2,5-diazathis compound isomers, are considered privileged motifs due to their frequent appearance in biologically active compounds. mdpi.com
The synthesis of these cores can be challenging but is often achieved through multi-step sequences. thieme.de Common strategies include:
[3+2] Cycloaddition: A high-yielding method to create the five-membered ring. For instance, the reaction of an α,β-unsaturated ester with N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (B48309) can produce the 2,6-diazathis compound core. mdpi.com
Annulation Strategies: Building one ring onto another. This can involve forming the cyclopentane ring by reacting ethylenediamine (B42938) derivatives with cyclopropane (B1198618) precursors, or forming the four-membered azetidine ring via [2+2] cycloadditions. vulcanchem.comrsc.org
Strain-Release Driven Spirocyclization: A modern approach that uses highly strained molecules like bicyclo[1.1.0]butanes (BCBs). A scandium-catalyzed reaction between BCBs and azomethine imines has been developed to construct previously inaccessible 6,7-diazathis compound frameworks. rsc.orgnih.govrsc.org
The development of orthogonally protected diazathis compound building blocks, where each nitrogen atom can be functionalized independently, is crucial for their use in medicinal chemistry, allowing for controlled and diverse derivatization. thieme.dechemrxiv.org
Site-Specific Functionalization and Derivatization
The ability to selectively introduce functional groups at specific positions on the this compound scaffold is key to tuning its properties for various applications. The compact nature of the spirocycle can create steric hindrance, making regioselective functionalization a significant chemical challenge that may require specific directing groups or protective strategies. vulcanchem.com
Carboxylic Acid Functionalization at Specific Positions
Introducing a carboxylic acid group onto the this compound framework is a common and vital transformation, as the acid can serve as a handle for further modifications, such as amidation or esterification. vulcanchem.com This functionalization can be achieved through various synthetic methods, including the oxidation of precursor molecules or the hydrolysis of ester intermediates. evitachem.comsmolecule.com
For example, research on 2,6-diazathis compound derivatives has shown that an ester functionality on the core structure can undergo one-pot alkaline hydrolysis to yield the corresponding carboxylic acid. mdpi.com Similarly, the synthesis of 2,6-diazathis compound-5-carboxylic acid has been achieved, providing a key building block for further derivatization at either nitrogen atom after selective deprotection. chemrxiv.org
Introduction of Amide Groups
Amide groups are frequently incorporated into this compound derivatives to explore structure-activity relationships, particularly in drug discovery. The amide bond is typically formed by coupling a spirocyclic amine with a carboxylic acid or by converting a spirocyclic carboxylic acid into an amide.
A prominent example is the synthesis of nitrofuran antitubercular agents based on the 2,6-diazathis compound core. mdpi.com In this work, a core building block containing a carboxylic acid was transformed into a series of amides by coupling it with various amines using standard reagents like HOBt and EDC·HCl. mdpi.comresearchgate.net The resulting amides were then further functionalized to produce the final target compounds. mdpi.com This highlights a common strategy where an ester on the spiro-scaffold is hydrolyzed to a carboxylic acid, which is then activated and reacted with an amine to form the desired amide derivative. mdpi.comresearchgate.net
Table 1: Examples of Functionalized this compound Derivatives
Spiro[3.4]octene and its Unsaturated Derivatives
Spiro[3.4]octene, the unsaturated analogue containing a double bond, and its derivatives represent another important class of spirocyclic compounds. The introduction of unsaturation alters the geometry and electronic properties of the scaffold, opening up new avenues for chemical transformations.
The synthesis of spiro[3.4]octene derivatives has been achieved through various methods. A highly efficient palladium-catalyzed oxidative cascade reaction can convert dienallenes into spiro[3.4]octenes in a process that forms four C-C bonds with high diastereoselectivity. This method has been used to synthesize compounds like spiro[3.4]oct-1-ene-2-carboxamide. Additionally, the synthesis and characterization of spiro[3.4]octa-5,7-diene, a derivative with two double bonds, was reported as early as 1973. acs.org More complex reaction mechanisms, such as isocyanide/acetylene-based multicomponent reactions, have also been explored to create intricate spiro[3.4]octene architectures. researchgate.net
Table 2: List of Chemical Compounds
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For Spiro[3.4]octane, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide detailed information about its structure.
Proton NMR (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the various methylene (B1212753) (CH₂) groups in the two rings. The protons on the cyclobutane (B1203170) ring and the cyclopentane (B165970) ring will have different chemical shifts due to the varying ring strain and magnetic environments. Protons closer to the spiro center are likely to be more deshielded.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum of this compound provides clear information about the different carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms might be expected. The key feature is the signal for the quaternary spiro carbon, which would appear at a characteristic chemical shift. The methylene carbons of the cyclobutane and cyclopentane rings will also have distinct chemical shifts.
For instance, in a study of related spiro compounds, the carbon signals were unambiguously assigned using techniques like APT (Attached Proton Test) and 2D NMR. arkat-usa.org In the case of a spiro compound containing a cyclobutane ring, the carbon signals for the ring appeared at δ 52.2, 42.5, 38.9, 38.5, 38.4, 37.1, 36.5, 33.0, 29.7, 28.5, 27.7, and 16.5 ppm. arkat-usa.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Spiro Carbon (C4) | 40 - 50 |
| Cyclobutane CH₂ | 20 - 35 |
| Cyclopentane CH₂ | 25 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
To resolve the complex ¹H NMR spectrum and unambiguously assign both proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. This would help to trace the connectivity of the CH₂ groups within both the cyclobutane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with its directly attached carbon signal. This is crucial for assigning the carbon signals based on the proton assignments and vice-versa. For example, HSQC was used to confirm the structure of complex spiro compounds. rsc.orgrsc.orguq.edu.au
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro carbon by observing correlations from the protons on the adjacent methylene groups.
Infrared (IR) Spectroscopy for Functional Group Identification
As a saturated hydrocarbon, the IR spectrum of this compound is expected to be relatively simple. The primary absorption bands would correspond to the stretching and bending vibrations of the C-H and C-C bonds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C-H (sp³ hybridized) | Stretching | 2850 - 3000 |
| CH₂ | Bending (Scissoring) | ~1465 |
| C-C | Stretching | 800 - 1200 (weak) |
For comparison, related spiro compounds with functional groups show characteristic peaks, such as the strong C=O stretch around 1710 cm⁻¹ for a ketone derivative. vulcanchem.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. For this compound, HRMS would be used to determine its exact mass. The theoretical exact mass of this compound (C₈H₁₄) is 110.10955 Da. nih.gov An experimental HRMS measurement close to this value would validate the molecular formula. HRMS is a standard technique used to confirm the molecular weight and formula of newly synthesized spiro compounds. mdpi.comvulcanchem.com
Under electron ionization (EI), the molecular ion peak (M⁺˙) for this compound would be observed at an m/z (mass-to-charge ratio) of 110. The fragmentation pattern would likely involve the loss of small alkyl fragments, such as ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆), resulting from the cleavage of the strained cyclobutane or the cyclopentane ring. The fragmentation at the spiro junction is also a possibility.
X-ray Crystallography for Solid-State Structure Determination
For the parent compound, This compound , a search of crystallographic databases indicates that a complete single-crystal X-ray diffraction study and the resulting detailed structural parameters have not been reported in the peer-reviewed literature. Therefore, specific data on its crystal system, space group, and precise intramolecular dimensions from this method are not available.
However, X-ray crystallographic studies on derivatives of this compound have been conducted, and these analyses confirm the characteristic spirocyclic geometry. For instance, the structures of various substituted 2,6-diazathis compound derivatives have been resolved. uni-heidelberg.de These studies show that the this compound framework enforces a rigid bicyclic system with the two rings oriented approximately perpendicular to each other. uni-heidelberg.de The bond angles and torsional parameters in these derivatives are consistent with conformations that minimize steric strain. uni-heidelberg.de While these findings relate to substituted analogs, they provide valuable insight into the expected solid-state conformation of the fundamental this compound skeleton.
Further research, including the successful crystallization and subsequent X-ray diffraction analysis of the parent this compound, would be required to provide definitive crystallographic data.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy (PES) is a powerful technique used to determine the ionization energies of molecules, providing insights into their electronic structure and molecular orbital energies. The He(I) photoelectron spectrum of this compound has been recorded and analyzed, revealing key features of its orbital interactions. acs.orgroyalsocietypublishing.orgcolab.ws
The analysis of the photoelectron spectrum of this compound focuses on the bands corresponding to the ionization from the highest occupied molecular orbitals (HOMOs). A significant aspect of the electronic structure of this compound is the interaction between the Walsh orbitals of the cyclobutane ring. acs.orgroyalsocietypublishing.org
The first ionization energy of this compound has been determined to be 9.45 eV. uni-hamburg.de This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital. The initial bands in the photoelectron spectrum are attributed to linear combinations of the Walsh orbitals of the cyclobutane ring. acs.orgroyalsocietypublishing.orgcolab.ws The assignment of these bands is supported by qualitative Zero-Differential Overlap (ZDO)-models and extended Hückel calculations. acs.orgroyalsocietypublishing.org
A detailed breakdown of the vertical ionization energies obtained from the photoelectron spectrum of this compound is presented below.
| Ionization Band | Vertical Ionization Energy (eV) | Orbital Assignment |
|---|---|---|
| 1 | 9.45 | Walsh Orbital Combination |
The study of the photoelectron spectrum of this compound, in conjunction with related spirocyclic compounds, has been instrumental in understanding the nature and magnitude of the conjugative interaction between π-orbitals and the Walsh orbitals of the cyclobutane ring in more unsaturated systems. acs.orgroyalsocietypublishing.orgvulcanchem.com
Applications in Materials Science and Organic Synthesis
Role of Spiro[3.4]octane as a Building Block in Organic Synthesis
The inherent structural features of this compound and its derivatives make them versatile scaffolds in organic synthesis. Their application facilitates the construction of intricate molecular architectures, including other spirocyclic systems and molecules with challenging quaternary carbon centers.
Construction of Complex Spirocyclic Frameworks
This compound serves as a foundational component for the synthesis of more elaborate spirocyclic compounds. These compounds are of growing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. sigmaaldrich.comresearchgate.net The synthesis of these complex frameworks often involves multi-step sequences that may include condensation reactions, cyclizations, and functional group manipulations. thieme.devulcanchem.com
For instance, derivatives of this compound, such as 2,5-dioxaspiro[3.4]octanes, have been synthesized as three-dimensional analogs of 1,4-dioxanes, highlighting the utility of the this compound core in creating novel heterocyclic systems. nuph.edu.ua Similarly, the synthesis of 6,7-diazaspiro[3.4]octanes has been achieved through scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, demonstrating a modern approach to constructing these valuable scaffolds. rsc.org The development of synthetic routes to various functionalized this compound derivatives, including those with oxa, thia, and aza substitutions, further expands the accessible chemical space for drug discovery and materials science. sigmaaldrich.comvulcanchem.com
Utility in the Creation of Quaternary Carbon Centers
A key feature of the this compound framework is the presence of a spirocyclic carbon atom, which is a type of quaternary carbon center. The synthesis of molecules containing all-carbon quaternary centers is a significant challenge in organic chemistry. chemrxiv.org this compound and its derivatives provide a pre-existing quaternary center, which can be incorporated into larger, more complex molecules. cambridgescholars.com
Synthetic strategies have been developed to leverage this feature. For example, titanacyclobutane intermediates have been used to construct functionalized all-carbon quaternary centers from ketones, providing streamlined access to a variety of azaspiro[3.n]alkanes, including those with the this compound core. chemrxiv.org The formation of spiro adducts bearing vicinal all-carbon quaternary stereocenters has also been achieved through chiral-phosphine-catalyzed [3+2] annulation reactions, offering a powerful method for creating stereochemically complex molecules. beilstein-journals.org These methods underscore the importance of this compound-based building blocks in addressing the synthetic challenge of creating quaternary carbon centers.
Potential in the Development of Novel Materials
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials with applications in various technological fields.
Integration into Polymer Architectures
The rigid, three-dimensional structure of the this compound unit can be incorporated into polymer chains to influence their physical and chemical properties. This integration can lead to polymers with enhanced thermal stability and specific conformational characteristics. vulcanchem.comresearchgate.net For example, the use of spirocyclic monomers in polymerization reactions can result in polymers with more compact structures compared to their linear counterparts. researchgate.net
The synthesis of spiro-multicyclic polymers has been explored as a way to create complex, well-defined three-dimensional nanostructures. researchgate.net While synthetically challenging, these architectures offer the potential for novel material properties. Spiro[3.4]octan-1-one, a derivative of this compound, has been used as a reagent in the synthesis of polymers. biosynth.com The development of controlled release formulations has also utilized biodegradable, biocompatible polymers, a field where spiro-containing monomers could find application. google.com
Applications in Organic Optoelectronic Devices
Spiro compounds, in general, are recognized for their utility in organic optoelectronic devices due to their rigid conformational features and three-dimensional geometry. cambridgescholars.com While research has heavily focused on spiro-OMeTAD as a hole-transporting material in perovskite solar cells and organic light-emitting diodes (OLEDs) noctiluca.eu, the broader class of spiro compounds, including those derived from this compound, holds potential in this area. The stability and charge-conducting properties of spiro materials are key to their function in these devices. noctiluca.eu The ability to synthesize a wide variety of this compound derivatives allows for the tuning of electronic properties to meet the specific demands of different optoelectronic applications.
Use in Fuel-Related Research
This compound has been investigated as a model compound in studies related to molecular structure and reactivity, which can have implications for fuel research. ontosight.ai The octane (B31449) number of a fuel is a critical measure of its resistance to auto-ignition, and fuels with higher octane ratings are required for high-performance engines. evrimata.idconcawe.eumdpi.com Studies have shown that higher octane fuels can lead to increased engine power and efficiency. mdpi.comresearchgate.net While this compound itself is not a common fuel component, research into its properties contributes to the broader understanding of hydrocarbon chemistry relevant to the development of high-octane gasoline. concawe.eu
Employing this compound as a Model Compound for Fundamental Chemical Studies
The rigid and strained framework of this compound provides a valuable platform for investigating several key areas of chemical theory and practice.
Ring Strain and Stability:
The this compound molecule is characterized by considerable internal strain due to its fused ring system. ontosight.ai This inherent strain influences its thermodynamic stability and reactivity. Studies comparing the stability of various bicyclic isomers have provided insights into the energetic penalties associated with different ring fusions. For instance, computational studies have quantified the enthalpy of formation, offering a measure of the relative stability of this compound compared to other C8H14 isomers like bicyclo[3.2.1]octane and spiro[2.5]octane. atlantis-press.com
The stability of this compound and its derivatives is a critical factor in their synthesis and potential applications. The strain within the smaller, four-membered ring, makes it more susceptible to ring-opening reactions under certain conditions. Thermodynamic studies on derivatives such as this compound-2-carboxylic acid have revealed Gibbs free energy (ΔG°) values of approximately 25 kJ/mol for ring-opening reactions in aqueous solutions at 25°C. This highlights the delicate balance between the compound's structural integrity and its potential for controlled chemical transformations.
Conformational Analysis:
The spirocyclic nature of this compound imposes significant conformational constraints. vulcanchem.com Unlike more flexible acyclic or monocyclic molecules, the rotational freedom is severely restricted, leading to a more defined three-dimensional structure. vulcanchem.com This rigidity is instrumental in understanding how molecular shape influences physical and chemical properties.
Advanced analytical techniques are essential for elucidating the precise conformation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for confirming the connectivity of the spirocyclic scaffold. For more complex derivatives, two-dimensional NMR techniques like COSY and HSQC, along with X-ray crystallography, can resolve any ambiguities about the spatial arrangement of atoms at the spiro junction.
Reactivity and Mechanistic Studies:
Spiro[3.e 4]octane and its functionalized analogues serve as excellent substrates for studying various reaction mechanisms. The steric hindrance imposed by the compact spiro architecture can influence the regioselectivity of chemical reactions, making it a useful model for understanding how topology affects reactivity. vulcanchem.com For example, the synthesis of substituted spiro[3.4]octanes can be challenging due to the restricted access to certain reactive sites. vulcanchem.com
The development of novel synthetic methodologies often utilizes model compounds like this compound to test and refine new reactions. For instance, strain-release-driven spirocyclization reactions have been developed using related strained systems to access this compound derivatives, providing a platform to study these powerful transformations. researchgate.netrsc.org
Below is a table summarizing key properties and research findings related to this compound as a model compound:
| Property/Study | Observation/Finding | Reference |
| Molecular Formula | C8H14 | nih.gov |
| Molecular Weight | 110.20 g/mol | nih.gov |
| Boiling Point | 115-120°C | ontosight.ai |
| Ring Strain | The fused ring system introduces significant steric strain, affecting stability and reactivity. | |
| Relative Stability | This compound has a calculated enthalpy of formation of 20.44 kcal/mol, making it more stable than spiro[2.5]octane. | atlantis-press.com |
| Ring-Opening Reactivity | The smaller four-membered ring is more susceptible to cleavage under certain conditions due to higher strain. | |
| Conformational Rigidity | The spiro junction limits conformational flexibility, leading to a more defined 3D structure. | vulcanchem.comvulcanchem.com |
| Analytical Characterization | ¹H and ¹³C NMR are essential for structural confirmation. X-ray crystallography can resolve conformational ambiguities. |
Comparative Studies with Other Spirocyclic Systems
Structural and Reactivity Comparisons with Larger and Smaller Spiro Systems
The unique architecture of spiro compounds, where two rings are joined at a single carbon atom, imparts distinct chemical and physical properties. mdpi.comrsc.org These properties, including rigidity and three-dimensional structure, are influenced by the size of the constituent rings. mdpi.comrsc.orguc.pt
Analysis of Ring Size and Structural Rigidity Differences
The rigidity of spirocyclic compounds is a key feature that affects their conformational entropy and interaction with other molecules. rsc.orguc.pt In spiro[3.4]octane, the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring creates a strained and rigid structure. ontosight.ai
Comparing this compound with other spiroalkanes reveals significant differences based on ring size:
Spiro[3.3]heptane: Composed of two cyclobutane rings, this molecule exhibits considerable ring strain and rigidity. vulcanchem.comvulcanchem.com The spiro[3.3]heptane core is noted for its constrained nature, which can enhance binding affinity to biological targets. vulcanchem.com
The structural differences are summarized in the table below:
| Compound | Constituent Rings | Key Structural Features | Relative Rigidity |
| Spiro[3.3]heptane | Cyclobutane, Cyclobutane | High ring strain, significant rigidity. vulcanchem.comvulcanchem.com | High |
| This compound | Cyclobutane, Cyclopentane | Significant strain and rigidity. ontosight.ai | Medium-High |
| Spiro[4.5]decane | Cyclopentane, Cyclohexane | Lower strain, greater conformational flexibility. | Medium |
Assessment of Thermodynamic and Strain Energy Variations
The strain energy of a cyclic molecule is a measure of its internal energy due to non-ideal bond angles and steric interactions. This stored energy significantly influences the molecule's stability and reactivity. nih.govrsc.org
Spiro[3.3]heptane: The strain energy is estimated to be approximately 51.0 kcal/mol, which is close to twice the strain energy of a single cyclobutane ring. mdpi.com Another source suggests a strain energy of around 30 kcal/mol. vulcanchem.com
This compound: The enthalpy of formation suggests a strain energy of 20.44 kcal/mol. atlantis-press.com
Spiro[4.5]decane: This system has a considerably lower strain energy, estimated at around 15 kJ/mol (approximately 3.6 kcal/mol).
The following table provides a comparative overview of the strain energies:
| Compound | Estimated Strain Energy (kcal/mol) | Reference |
| Spiro[3.3]heptane | ~51.0 | mdpi.com |
| This compound | 20.44 | atlantis-press.com |
| Spiro[4.5]decane | ~3.6 |
The higher strain energy in spiro[3.3]heptane and this compound indicates greater thermodynamic instability compared to spiro[4.5]decane. This increased potential energy can be a driving force for reactions that lead to the opening of one of the rings, thereby relieving strain. nih.govrsc.org
Comparison with Fused and Bridged Bicyclic Ring Systems
Bicyclic compounds can be classified into three main categories: spirocyclic, fused, and bridged. chemrxiv.orgrutgers.edumasterorganicchemistry.com Fused systems share two adjacent carbon atoms, while bridged systems share two non-adjacent carbons. rutgers.edulibretexts.org These structural differences lead to distinct energy landscapes and relative stabilities.
Relative Stability and Energy Landscape Comparisons
Generally, for isomers of a given molecular formula, the relative stability follows the order: bridged bicyclic rings > fused bicyclic rings > spiro bicyclic rings. atlantis-press.com For instance, in a study of C8H14 isomers, the bridged bicyclic compound bicyclo[3.2.1]octane was found to be the most stable. atlantis-press.com
This compound: As a spirocyclic compound, it is generally less stable than its fused and bridged isomers. atlantis-press.com Its calculated enthalpy of formation places it higher in energy than corresponding fused systems like cis-octahydropentalene. atlantis-press.com
Fused Bicyclic Systems (e.g., Decalin): These systems, such as bicyclo[4.4.0]decane (decalin), can exist as cis and trans isomers, with the trans isomer being more stable and rigid. libretexts.orgwillingdoncollege.ac.in The fusion of rings generally leads to less strain compared to spirocycles with small rings.
Bridged Bicyclic Systems (e.g., Norbornane): Bridged systems like bicyclo[2.2.1]heptane (norbornane) have a rigid structure with significant strain, particularly angle strain at the bridgehead carbons. libretexts.orgwillingdoncollege.ac.in Despite this strain, they are often more stable than corresponding spirocycles. atlantis-press.com
Influence of Spirocyclization on Specific Organic Reactions (e.g., Diels-Alder Reactivity)
The unique geometry and electronic properties of spirocycles can significantly influence their reactivity in pericyclic reactions like the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings from a conjugated diene and a dienophile. scielo.brmasterorganicchemistry.comnumberanalytics.com
Research has shown that spirocyclization at the saturated center of a 5-membered diene can enhance its Diels-Alder reactivity. nih.govnih.gov This effect is particularly pronounced as the size of the spiro-fused ring decreases. nih.govnih.gov
For example, spiro[3.4]octa-5,7-diene, a derivative of this compound, is significantly more reactive in Diels-Alder reactions than its acyclic counterpart, 5,5-dimethylcyclopentadiene. nih.govnih.gov Density functional theory (DFT) calculations have revealed that spiro[3.4]octa-5,7-diene dimerizes 220,000 times faster and reacts with ethylene (B1197577) 1,200 times faster than 5,5-dimethylcyclopentadiene. nih.govnih.gov This increased reactivity is attributed to a lower diene distortion energy required to achieve the transition state geometry. nih.gov
The trend in Diels-Alder reactivity for spirocyclic dienes is as follows: the smaller the spirocycle, the greater the reactivity. nih.govnih.gov This makes the cyclobutane-spiro-fused diene (spiro[3.4]octa-5,7-diene) the most reactive in the series studied. nih.govnih.gov This principle has been extended to other 5-membered diene systems, such as 4H-pyrazoles, where spirocyclization with a cyclobutane ring also leads to enhanced Diels-Alder reactivity. nih.govraineslab.com
The following table summarizes the relative reactivity of different dienes in Diels-Alder reactions:
| Diene | Relative Dimerization Rate (krel) | Relative Reaction Rate with Ethylene (krel) | Reference |
| 5,5-dimethylcyclopentadiene | 1 | 1 | nih.gov |
| spiro[3.4]octa-5,7-diene | 220,000 | 1,200 | nih.govnih.gov |
This enhancement of reactivity through spirocyclization is a valuable strategy in the development of highly reactive dienes for applications such as click chemistry. nih.gov
Future Research Directions
Exploration of Unconventional Synthetic Methodologies
While traditional methods for constructing spirocycles exist, the synthesis of the spiro[3.4]octane core, particularly with diverse functionalities, calls for the exploration of novel and more efficient synthetic strategies. Future research should focus on developing unconventional methodologies that offer improved yields, scalability, and access to a wider range of derivatives.
Promising areas for investigation include:
Domino and Multicomponent Reactions: Designing one-pot reactions that combine multiple bond-forming events, such as Knoevenagel/Michael/cyclization sequences, could provide rapid and efficient access to complex this compound systems.
Ring-Closing Metathesis (RCM): The application of RCM on appropriately designed diolefinic precursors offers a powerful strategy for constructing the this compound framework, as has been demonstrated for related spirooxetane compounds. researchgate.net
Photoredox Catalysis and Electrochemistry: These modern synthetic tools could enable novel cyclization pathways and functionalization reactions under mild conditions, potentially accessing reaction pathways not achievable through traditional thermal methods.
Flow Chemistry: The use of continuous flow reactors could enhance the safety and scalability of reactions involving strained or energetic intermediates, which are often encountered in the synthesis of complex spirocycles.
Advancement in Theoretical Modeling and Simulation Techniques
Computational chemistry offers invaluable tools for understanding and predicting the behavior of strained molecules like this compound. Further advancements in theoretical modeling and simulation will be crucial for guiding synthetic efforts and predicting the properties of novel derivatives.
Key areas for future computational research include:
Strain Energy Analysis: Developing more accurate and efficient methods for calculating the strain energy of this compound and its derivatives will provide deeper insights into their stability and reactivity. semanticscholar.org Computational group equivalents and high-level electronic structure theories can be employed for this purpose. semanticscholar.org
Reaction Pathway Mapping: Using density functional theory (DFT) and other quantum chemical approaches to model reaction mechanisms, such as ring-opening reactions or cycloadditions, can help in understanding reaction outcomes and designing more selective catalysts. uq.edu.au
Predictive Property Modeling: Computational tools can be used to predict the physicochemical properties (e.g., solubility, logP) and biological activities of new this compound derivatives, thereby accelerating the discovery of new functional molecules. nih.gov Docking studies, for instance, can simulate the binding of spiro compounds to biological targets. acs.org
Design and Synthesis of Highly Functionalized this compound Derivatives
The introduction of functional groups onto the this compound scaffold is key to modulating its properties and expanding its applications. Future research should prioritize the development of methods to create highly functionalized derivatives with precise control over stereochemistry.
Specific goals in this area include:
Heterocyclic Analogues: The synthesis of aza-, oxa-, and thia-azaspiro[3.4]octanes has already shown promise in medicinal chemistry. researchgate.netnih.govsigmaaldrich.com Expanding this portfolio to include other heteroatoms and substitution patterns will create a rich library of building blocks for drug discovery. sigmaaldrich.com
Stereoselective Synthesis: Developing asymmetric routes to chiral this compound derivatives is essential, as stereochemistry often plays a critical role in biological activity and material properties.
Multi-component Reactions: The use of three-component reactions has proven effective for generating polysubstituted spiro[indoline-3,4′-pyridines] and could be adapted for the this compound system to rapidly build molecular complexity. rsc.org
| Derivative Class | Synthetic Strategy | Potential Application Area |
| Azaspiro[3.4]octanes | Annulation of cyclopentane (B165970) or cyclobutane (B1203170) rings | Medicinal Chemistry |
| Oxaspiro[3.4]octanes | Ring-Closing Metathesis (RCM) | Drug Discovery Building Blocks |
| Thia-azaspiro[3.4]octanes | Step-economic scalable syntheses | Multifunctional Modules |
| Polysubstituted Spiro[3.4]octanes | Three-component reactions | Library Synthesis |
Investigation of Emerging Applications in Advanced Materials
The rigid, three-dimensional structure of this compound makes it an attractive candidate for incorporation into advanced materials. Research should extend beyond its traditional use in medicinal chemistry to explore its potential in materials science.
Future applications to investigate include:
Polymers and Plastics: The ring strain of this compound and its derivatives could be harnessed in ring-opening polymerization (ROP) to create novel polymers with unique thermal and mechanical properties. researchgate.net Spirocyclic monomers can lead to polymers with low shrinkage or even expansion upon polymerization. researchgate.net
Organic Electronics: Spiro-configured molecules are well-known in the field of organic light-emitting diodes (OLEDs) and photovoltaics. The this compound core could serve as a new building block for designing host materials or non-fullerene acceptors with desirable morphological stability and electronic properties.
Microporous Materials: Incorporating this compound units into larger frameworks could lead to the development of materials with intrinsic microporosity, suitable for applications in gas storage and separation.
In-depth Mechanistic Studies of Challenging Reactions
A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling reactivity and designing new synthetic transformations. The inherent strain of the cyclobutane ring, in particular, can lead to unusual and complex reaction pathways.
Future mechanistic studies should focus on:
Ring-Opening and Ring-Expansion Reactions: Investigating the mechanisms of both acid- and base-catalyzed, as well as metal-promoted, ring-opening and expansion reactions is crucial. nih.govresearchgate.net Computational studies can help elucidate whether these processes are concerted or stepwise and identify key intermediates. uq.edu.aunih.gov
Transmission of Substituent Effects: Probing how electronic effects are transmitted through the spirocyclic framework is important for understanding and predicting reactivity in functionalized derivatives.
Pericyclic Reactions: The unique geometry of this compound could influence the stereochemical outcomes of pericyclic reactions, such as Diels-Alder or electrocyclic reactions, involving derivatives with appropriate unsaturation.
By pursuing these future research directions, the scientific community can significantly expand the synthetic toolkit for this compound, deepen the fundamental understanding of its chemical behavior, and unlock its potential in a wide array of scientific and technological fields.
Q & A
Q. What are the primary synthetic routes for Spiro[3.4]octane, and how can researchers optimize reaction yields?
Methodology : Begin with literature reviews to identify established synthetic pathways, such as intramolecular [2+2] photocycloadditions or catalytic strategies for strained systems . Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and analyze yield outcomes via HPLC or GC-MS. Cross-reference spectroscopic data (IR, NMR) with published benchmarks to confirm structural fidelity .
Q. How can researchers validate the structural configuration of this compound derivatives?
Methodology : Combine X-ray crystallography for unambiguous confirmation of spirocyclic geometry with computational modeling (DFT or molecular mechanics) to predict stability and stereoelectronic effects. Compare experimental H/C NMR shifts with simulated spectra from tools like ACD/Labs or Gaussian .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives. For example: "Does substituting the cyclobutane ring in this compound (Intervention) improve thermal stability (Outcome) compared to unmodified analogs (Comparison) under accelerated aging conditions (Time)?" .
Advanced Research Questions
Q. How can computational chemistry resolve contradictory data in this compound’s reactivity?
Methodology : Perform ab initio calculations (e.g., CCSD(T)) to model reaction pathways and identify transition states. Validate with kinetic isotope effects (KIE) experiments or in-situ spectroscopy (e.g., Raman). Use meta-analyses to reconcile discrepancies between experimental and theoretical data, emphasizing error margins in computational methods .
Q. What strategies address inconsistent spectroscopic interpretations of this compound’s stereoisomers?
Methodology : Employ dynamic NMR (DNMR) to study ring-flipping kinetics and assign stereoisomers. Pair with variable-temperature XRD to correlate conformational changes with spectral splitting. For ambiguous cases, synthesize isotopically labeled analogs (e.g., C-labeled spirocenters) for enhanced signal resolution .
Q. How can researchers design experiments to probe this compound’s role in biosynthetic pathways?
Methodology : Use isotopic tracing (C or H) in insect or microbial models to track incorporation into natural products. Combine LC-HRMS with gene knockout studies to identify enzymes involved in spiroacetals biosynthesis. Validate via heterologous expression in bacterial hosts .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?
Methodology : Apply multivariate regression or machine learning (e.g., Random Forests) to correlate structural descriptors (e.g., ring strain, logP) with biological/physicochemical endpoints. Use clustering algorithms (PCA, t-SNE) to identify outliers in datasets .
Q. How should researchers handle incomplete or conflicting datasets in this compound studies?
Q. What systematic review protocols ensure comprehensive coverage of this compound literature?
Methodology : Follow PRISMA guidelines for database searches (SciFinder, Reaxys), using Boolean terms ("this compound" AND "synthesis") and filters (peer-reviewed, post-2000). Annotate findings in reference managers (e.g., Zotero) and prioritize high-impact journals for critical appraisal .
Q. How can interdisciplinary teams collaborate effectively on this compound projects?
Methodology : Establish shared protocols (e.g., ELN templates) and regular cross-departmental meetings. Use collaborative platforms (GitHub for code, Benchling for synthetic workflows) to synchronize data. Define roles early using RACI matrices (Responsible, Accountable, Consulted, Informed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
